2-[2-(3-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(3-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a styrenyl group substituted with a meta-fluorine atom on the phenyl ring. The compound belongs to the class of pinacol boronate esters, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The ethenyl linker between the dioxaborolane ring and the 3-fluorophenyl group distinguishes it from simpler arylboronates, offering unique electronic and steric properties. This structure enables applications in organic synthesis, materials science, and pharmaceuticals, particularly as a building block for fluorinated polymers or bioactive molecules .
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOFTHAMHDHSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Amino-3-chloropicolinonitrile involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-chloropicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitrile oxide, while reduction may produce an amine derivative.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its boron moiety facilitates reactions such as:
- Borylation : Utilized for the borylation of various substrates, including alkenes and arenes. This process is critical for the formation of carbon-boron bonds, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions : It is employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in drug discovery and development .
| Reaction Type | Description | Example Application |
|---|---|---|
| Borylation | Formation of carbon-boron bonds | Synthesis of boronic acids |
| Suzuki Coupling | Formation of biaryl compounds | Drug development |
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its ability to introduce fluorine into organic molecules enhances biological activity and selectivity.
- Anticancer Agents : Research indicates that derivatives of this compound can be modified to create potent anticancer agents through targeted molecular design .
- Neuroactive Compounds : The incorporation of fluorinated phenyl groups has been linked to improved pharmacokinetic properties in neuroactive compounds .
Material Science
In material science, the compound is explored for its potential in creating advanced materials with specific electronic and optical properties.
- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers that exhibit unique properties such as conductivity or light emission .
- Nanomaterials : Its application in the development of nanomaterials for sensors and catalysts is under investigation due to its ability to form stable complexes with metals .
Case Study 1: Borylation in Drug Synthesis
A study demonstrated the use of this compound in the borylation of a specific alkene derivative. The resulting boronate was further transformed into a biologically active compound with anticancer properties. This showcases the compound's utility in medicinal chemistry.
Case Study 2: Development of Fluorinated Materials
Research involving this compound has led to the creation of fluorinated polymers that show enhanced thermal stability and mechanical strength. These materials have potential applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Fluorophenyl Derivatives
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7): Lacks the ethenyl spacer, leading to direct conjugation between the boron and the fluorophenyl group. Similarity score: 0.91 .
- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4): The para-fluorine substitution enhances electron-withdrawing effects compared to the meta isomer, which may improve oxidative stability but reduce solubility in nonpolar solvents. Similarity score: 0.90 .
- 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2096332-57-7) :
The bromomethyl group introduces reactivity for nucleophilic substitution, making it more versatile in stepwise syntheses compared to the ethenyl-linked target compound. Molecular weight: 314.99 g/mol .
Styrenyl Boronates
- (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane (CAS 1294009-26-9) :
Substitution with a methyl group instead of fluorine reduces electron withdrawal, favoring π-conjugation in polymer applications. Yield: ≥95% purity . - 2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7h) :
The p-methoxy group increases electron density but causes instability, decomposing even under inert atmospheres. Yield: 46% (GC-MS) .
Spectroscopic and Physical Properties
Biological Activity
The compound 2-[2-(3-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₃B O₂
- Molecular Weight : 302.19 g/mol
- CAS Number : 894807-98-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The compound exhibits several notable activities:
- Anticancer Activity : Initial studies indicate that dioxaborolanes may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Mechanisms of Action : The compound's activity may involve the modulation of metabolic pathways or direct interaction with cellular components.
Anticancer Studies
A study published in Blood examined the effects of boron-containing compounds on cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in leukemia cells through the activation of caspase pathways .
Antimicrobial Activity
Research has demonstrated that certain dioxaborolane derivatives exhibit significant antimicrobial activity against gram-positive and gram-negative bacteria. A comparative study highlighted that the addition of a fluorophenyl group enhances the antimicrobial efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 12 |
| B | S. aureus | 15 |
| C (Target) | Pseudomonas aeruginosa | 10 |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage and apoptosis.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
